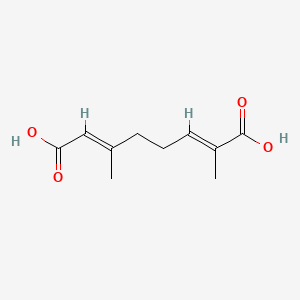
Chlorocardicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorocardicin is a monocyclic β-lactam antibiotic produced by a species of Streptomyces . It is structurally related to nocardicin A but differs by having a meta-chloro substituent on the para-hydroxyphenylglycine unit . This compound exhibits moderate in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa .
Vorbereitungsmethoden
Chlorocardicin is produced by fermentation using a Streptomyces species. The fermentation medium typically includes starch, sucrose, dextrose, corn steep liquor, HY-SOY, potassium phosphate, sodium chloride, calcium carbonate, and a mineral solution . The pH of the medium is maintained at 7.0. After fermentation, the compound is extracted and purified using standard chromatographic techniques .
Analyse Chemischer Reaktionen
Chlorocardicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: This compound can undergo substitution reactions, particularly involving its chloro and hydroxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chlorocardicin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of β-lactam antibiotics.
Biology: this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It has potential therapeutic applications due to its activity against Gram-negative bacteria.
Industry: This compound can be used in the development of new antimicrobial agents and in the study of fermentation processes
Wirkmechanismus
Chlorocardicin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It targets the penicillin-binding proteins, which are essential for the cross-linking of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Chlorocardicin is structurally and functionally similar to nocardicin A. Both are monocyclic β-lactam antibiotics produced by Streptomyces species and exhibit activity against Gram-negative bacteria . this compound has a unique meta-chloro substituent on the para-hydroxyphenylglycine unit, which differentiates it from nocardicin A . This structural difference may contribute to variations in their biological activity and spectrum of antibacterial activity.
Similar compounds include:
Nocardicin A: Another monocyclic β-lactam antibiotic with a similar structure but without the chloro substituent.
Penicillin: A well-known β-lactam antibiotic with a different core structure but similar mechanism of action.
Cephalosporin: Another class of β-lactam antibiotics with a broader spectrum of activity.
Eigenschaften
Molekularformel |
C23H23ClN4O9 |
|---|---|
Molekulargewicht |
534.9 g/mol |
IUPAC-Name |
(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18-/t15-,16+,19-/m1/s1 |
InChI-Schlüssel |
UMDAIHWMUXNVSB-GUZYLKIGSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |
Kanonische SMILES |
C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |
Synonyme |
chlorocardicin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)






